molecular formula C13H15N5OS B2363475 4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide CAS No. 2203258-04-0

4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2363475
CAS No.: 2203258-04-0
M. Wt: 289.36
InChI Key: VNKNEXMWSKNPHH-UHFFFAOYSA-N
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Description

4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heteroatoms in its structure makes it a versatile molecule for various chemical reactions and interactions.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDK4 and CDK6). By inhibiting these kinases, the compound prevents the phosphorylation of retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from G1 to S phase . This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is unique due to its specific combination of pyridine, thiazole, and piperazine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK4/6 with high selectivity makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

4-pyridin-2-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-13(16-12-15-5-10-20-12)18-8-6-17(7-9-18)11-3-1-2-4-14-11/h1-5,10H,6-9H2,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKNEXMWSKNPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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